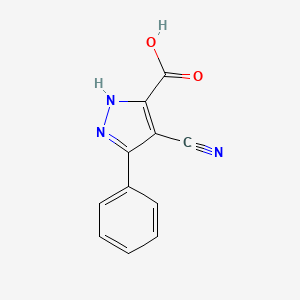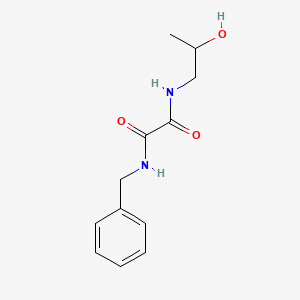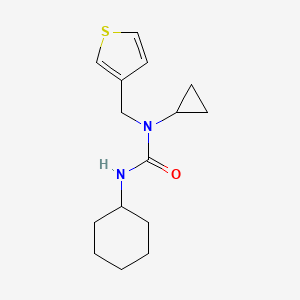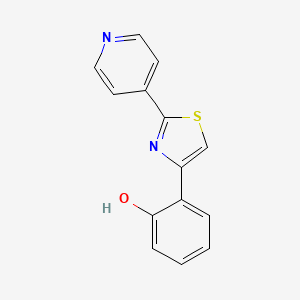
(2-Methoxy-5-methylphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxy-5-methylphenyl)methanol is a chemical compound that is part of a broader class of organic molecules which include methoxy and methyl groups attached to a phenyl ring. While the specific compound is not directly studied in the provided papers, related compounds and their reactions with methanol are discussed, which can provide insights into the behavior and properties of (2-Methoxy-5-methylphenyl)methanol.
Synthesis Analysis
The synthesis of related compounds involves reactions with methanol. For instance, the reaction of alkenediazonium salts with methanol can lead to rearranged products such as 9-methoxyphenanthrene, as seen in the study of the methanolysis of 2,2(2′,2″-biphenylylene)ethene-1-diazonium hexachloroantimonate . This suggests that methanol can act as a nucleophile and participate in rearrangement reactions, which could be relevant for the synthesis of (2-Methoxy-5-methylphenyl)methanol.
Molecular Structure Analysis
The molecular structure of compounds similar to (2-Methoxy-5-methylphenyl)methanol has been characterized using various techniques such as X-ray single crystal diffraction, infrared spectroscopy, and quantum chemical computational methods . These studies can provide a detailed understanding of the molecular geometry, electronic structure, and potential intramolecular interactions, which are crucial for predicting the behavior of (2-Methoxy-5-methylphenyl)methanol.
Chemical Reactions Analysis
Chemical reactions involving methoxyphenyl compounds can be complex. For example, the formation of methoxymethanol from CO hydrogenation indicates that methoxy groups can participate in radical recombination reactions . This knowledge can be applied to predict the reactivity of (2-Methoxy-5-methylphenyl)methanol in various chemical environments, especially in the presence of radicals.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxyphenyl compounds are influenced by their molecular structure. For instance, the presence of hydrogen bonds in (4-Methoxyphenyl)diphenylmethanol leads to the formation of specific crystalline patterns . Such hydrogen bonding capabilities are important to consider for (2-Methoxy-5-methylphenyl)methanol, as they can affect solubility, boiling point, and other physical properties.
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Reactions
(2-Methoxy-5-methylphenyl)methanol is involved in catalysis and chemical synthesis processes. For instance, the compound plays a role in the aromatization of methanol and methylation of benzene over catalysts, demonstrating its utility in enhancing the formation of aromatics such as benzene, toluene, xylene, and C9+ aromatics through methanol activation and ethylene reactions (Barthos, Bánsági, Süli Zakar, & Solymosi, 2007). Additionally, its role in the synthesis of 5-methoxylated 3-pyrrolin-2-ones suggests its application in preparing agrochemicals or medicinal compounds, highlighting its versatility in organic synthesis (Ghelfi, Stevens, Laureyn, Meenen, Rogge, Buyck, Nikitin, Grandi, Libertini, Pagnoni, & Schenetti, 2003).
Surface Science and Material Chemistry
Studies on surface sites of metal oxide catalysts via methanol adsorption and desorption indicate the importance of (2-Methoxy-5-methylphenyl)methanol in understanding the nature of surface sites on ceria nanocrystals, which could be fundamental in catalysis and nanomaterials research (Wu, Li, Mullins, & Overbury, 2012).
Chemosensors and Environmental Monitoring
The compound’s utility extends to the development of chemosensors for detecting metal ions. For example, a phenyl thiadiazole-based Schiff base receptor incorporating (2-Methoxy-5-methylphenyl)methanol moiety has been designed for the selective and sensitive detection of Al3+ ions, offering potential applications in environmental monitoring and chemical analysis (Manna, Chowdhury, & Patra, 2020).
Photochemistry and Solar Energy Conversion
The photo-oxidation of methanol to methyl formate on TiO2 highlights (2-Methoxy-5-methylphenyl)methanol's relevance in photochemistry, suggesting its role in the photochemical conversion processes that could be essential for solar energy utilization and conversion technologies (Phillips, Jensen, Baron, Li, & Friend, 2013).
Safety and Hazards
The safety information for “(2-Methoxy-5-methylphenyl)methanol” indicates that it may cause skin irritation (H315), may cause an allergic skin reaction (H317), and may cause serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and getting medical advice/attention if skin irritation or rash occurs (P333 + P313) or if eye irritation persists (P337 + P313) .
Eigenschaften
IUPAC Name |
(2-methoxy-5-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-3-4-9(11-2)8(5-7)6-10/h3-5,10H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXLJEUQPBGPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-5-methylphenyl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2520352.png)
![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2520354.png)
![N-[2-[1-(2,6-Dichloro-3-fluorophenyl)ethylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2520355.png)
![2-[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2520357.png)



![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(sec-butyl)-2-propenamide](/img/structure/B2520366.png)
methanol](/img/structure/B2520367.png)
